molecular formula C13H18O2 B11897186 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one

Cat. No.: B11897186
M. Wt: 206.28 g/mol
InChI Key: WJOPNGFGZROXGO-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O2. It is a derivative of acetophenone, characterized by the presence of an isopropyl group and a methoxy group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetone: Similar structure but lacks the isopropyl group.

    1,3-Bis(4-methoxyphenyl)-1-propanone: Contains two methoxyphenyl groups.

    1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Contains a hydroxy group instead of an isopropyl group.

Uniqueness

1-(3-Isopropyl-4-methoxyphenyl)propan-2-one is unique due to the presence of both the isopropyl and methoxy groups on the aromatic ring. This structural feature can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-methoxy-3-propan-2-ylphenyl)propan-2-one

InChI

InChI=1S/C13H18O2/c1-9(2)12-8-11(7-10(3)14)5-6-13(12)15-4/h5-6,8-9H,7H2,1-4H3

InChI Key

WJOPNGFGZROXGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CC(=O)C)OC

Origin of Product

United States

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